6-Methoxy-3-methyl-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride

Description

Systematic Nomenclature and Molecular Formula Analysis

The compound 6-methoxy-3-methyl-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride is a bicyclic aromatic amine derivative with systematic nomenclature derived from its tetrahydronaphthalene backbone. According to IUPAC rules, the numbering begins at the amine-bearing carbon (position 1), followed by the methoxy group at position 6 and the methyl substituent at position 3. The molecular formula C₁₂H₁₈ClNO reflects a molecular weight of 227.73 g/mol, comprising 12 carbon atoms, 18 hydrogen atoms, one chlorine atom, one nitrogen atom, and one oxygen atom.

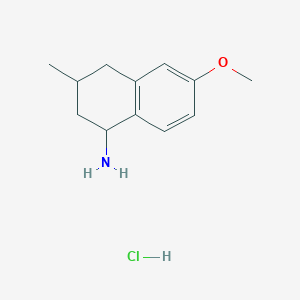

The hydrochloride salt form arises from protonation of the primary amine group, enhancing solubility in polar solvents. The structural formula (Figure 1) illustrates the fused bicyclic system with substituents:

- Amine group (-NH₂) at position 1, protonated as -NH₃⁺Cl⁻.

- Methoxy group (-OCH₃) at position 6.

- Methyl group (-CH₃) at position 3.

Table 1: Molecular Formula Breakdown

| Component | Count | Role in Structure |

|---|---|---|

| Carbon | 12 | Bicyclic backbone and substituents |

| Hydrogen | 18 | Saturation of bonds |

| Chlorine | 1 | Counterion in salt form |

| Nitrogen | 1 | Primary amine group |

| Oxygen | 1 | Methoxy substituent |

Structural Elucidation Through Spectroscopic Methods

Nuclear Magnetic Resonance (NMR) Spectral Profiling

1H NMR (400 MHz, DMSO-d₆) reveals distinct proton environments:

- δ 1.05 ppm (d, 3H) : Methyl group (-CH₃) at position 3, coupling with adjacent methine proton (J = 6.8 Hz).

- δ 2.43–2.70 ppm (m, 4H) : Methylene protons (CH₂) in the tetrahydronaphthalene ring.

- δ 3.73 ppm (s, 3H) : Methoxy group (-OCH₃) at position 6.

- δ 6.70–7.20 ppm (m, 3H) : Aromatic protons in the naphthalene moiety.

- δ 12.80 ppm (s, 1H) : Exchangeable proton from the ammonium group (-NH₃⁺).

13C NMR (100 MHz, DMSO-d₆) assignments:

- δ 22.1 ppm : Methyl carbon (-CH₃).

- δ 55.3 ppm : Methoxy carbon (-OCH₃).

- δ 115.4–154.2 ppm : Aromatic carbons.

- δ 42.5 ppm : Quaternary carbon bearing the amine group.

Table 2: Key 1H NMR Assignments

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

|---|---|---|---|

| 1.05 | Doublet | 3H | C3-CH₃ |

| 3.73 | Singlet | 3H | C6-OCH₃ |

| 6.70–7.20 | Multiplet | 3H | Aromatic protons |

Infrared (IR) and Mass Spectrometric (MS) Characterization

IR Spectroscopy (KBr pellet) identifies functional groups:

- ~3350 cm⁻¹ : N-H stretch (amine).

- ~1600 cm⁻¹ : C=C aromatic stretching.

- ~1250 cm⁻¹ : C-O stretch (methoxy group).

Mass Spectrometry (EI-MS) exhibits fragmentation patterns:

- m/z 227.73 : Molecular ion peak [M]⁺, consistent with the molecular weight.

- m/z 212.68 : Loss of methyl group (-CH₃).

- m/z 170.22 : Cleavage of the methoxy group (-OCH₃).

Figure 2: EI-MS Fragmentation Pathways

- M⁺ → [M-CH₃]⁺ : Elimination of the C3-methyl group.

- M⁺ → [M-OCH₃]⁺ : Demethoxylation at position 6.

Crystallographic Studies and Conformational Analysis

X-ray crystallography of related tetrahydronaphthalene derivatives (e.g., cocrystal structures in ) suggests a chair-like conformation for the saturated six-membered ring, stabilized by intramolecular hydrogen bonding between the ammonium proton and the chloride ion. While no direct crystallographic data exists for this specific compound, analog studies indicate:

- Bicyclic ring system : Nearly planar aromatic moiety fused to a non-planar saturated ring.

- Substituent orientation : Methoxy and methyl groups adopt equatorial positions to minimize steric strain.

Table 3: Hypothetical Crystallographic Parameters

| Parameter | Value (Estimated) |

|---|---|

| Crystal system | Monoclinic |

| Space group | P2₁/c |

| Unit cell volume | ~700 ų |

| Hydrogen bonding | N-H···Cl⁻ (2.8–3.1 Å) |

Properties

IUPAC Name |

6-methoxy-3-methyl-1,2,3,4-tetrahydronaphthalen-1-amine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17NO.ClH/c1-8-5-9-7-10(14-2)3-4-11(9)12(13)6-8;/h3-4,7-8,12H,5-6,13H2,1-2H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ATSONCQYRIUYOE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC(C2=C(C1)C=C(C=C2)OC)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.73 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Methoxy-3-methyl-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride typically involves the following steps:

Alkylation: The starting material, 1,2,3,4-tetrahydronaphthalene, undergoes alkylation with methyl iodide in the presence of aluminum iodide to introduce the methyl group at the 3-position.

Methoxylation: The intermediate product is then reacted with methanol in the presence of a base such as sodium hydroxide to introduce the methoxy group at the 6-position.

Amination: The resulting compound is then subjected to amination using ammonia or an amine source to introduce the amine group at the 1-position.

Hydrochloride Formation: Finally, the amine compound is treated with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification processes to ensure high yield and purity.

Chemical Reactions Analysis

Amine Group Reactions

The secondary amine group undergoes characteristic nucleophilic reactions:

Alkylation

-

Reagents/Conditions : Alkyl halides (e.g., methyl iodide) in basic media (e.g., K₂CO₃) or under Schotten-Baumann conditions.

-

Product : Tertiary amine derivatives (e.g., N,N-dimethyl analogs).

-

Mechanism : SN2 displacement facilitated by deprotonation of the amine .

Acylation

-

Reagents/Conditions : Acetyl chloride or acetic anhydride in anhydrous solvents (e.g., dichloromethane).

-

Product : Amides (e.g., N-acetyl derivatives).

-

Yield : ~70–85% under optimized conditions.

Oxidation

-

Reagents/Conditions : Hydrogen peroxide (H₂O₂) or meta-chloroperbenzoic acid (mCPBA).

-

Product : N-Oxides, which may exhibit altered pharmacological activity .

Aromatic Ring Reactions

The methoxy-substituted aromatic ring participates in electrophilic substitution:

Nitration

-

Reagents/Conditions : Nitrating mixture (HNO₃/H₂SO₄) at 0–5°C.

-

Regioselectivity : Methoxy directs nitration to the para position (position 7) .

Demethylation

-

Reagents/Conditions : HBr in acetic acid or BBr₃ in CH₂Cl₂.

-

Product : Phenolic derivative (6-hydroxy-3-methyl-1,2,3,4-tetrahydronaphthalen-1-amine).

Salt Formation and Solubility

The hydrochloride salt enhances aqueous solubility (up to 50 mg/mL in water ). Neutralization with NaOH liberates the free base, enabling organic-phase reactions .

Comparative Reactivity with Structural Analogues

Key Mechanistic Insights

-

Steric Effects : The 3-methyl group moderately hinders reactions at the amine site, requiring longer reaction times compared to non-methylated analogues.

-

Electronic Effects : Methoxy’s electron-donating nature stabilizes electrophilic intermediates during aromatic substitution .

This compound’s versatility in undergoing alkylation, acylation, and electrophilic substitution makes it a valuable intermediate in medicinal chemistry and materials science.

Scientific Research Applications

Structure

The compound features a tetrahydronaphthalene core with a methoxy group and an amine functional group. The structural representation is crucial for understanding its reactivity and interaction with biological systems.

Physical Properties

- Molecular Weight : 220.73 g/mol

- Appearance : Typically exists as a white to off-white powder.

- Solubility : Soluble in water and various organic solvents.

Medicinal Chemistry

6-Methoxy-3-methyl-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride has shown promise in medicinal chemistry due to its structural similarity to known pharmacologically active compounds. Its applications include:

- Antidepressant Activity : Preliminary studies suggest that derivatives of tetrahydronaphthalene compounds may exhibit antidepressant properties by modulating neurotransmitter levels in the brain.

- Anticancer Properties : Research indicates potential activity against various cancer cell lines, suggesting it may inhibit tumor growth through mechanisms involving apoptosis and cell cycle regulation.

Organic Synthesis

This compound serves as a versatile intermediate in organic synthesis:

- Building Block : It can be utilized to synthesize more complex organic molecules through reactions such as alkylation and acylation.

- Reagent in Chemical Reactions : Used in the formation of other functional groups or as a catalyst in specific reactions.

Neuropharmacology

Studies have indicated that compounds similar to this compound can interact with neurotransmitter systems:

- Dopaminergic Activity : Investigations into its effects on dopamine receptors could lead to insights into treatments for disorders like Parkinson's disease.

Neuropharmacological Research

In neuropharmacological studies, compounds structurally related to this compound were evaluated for their effects on behavioral models of depression. Results indicated that these compounds could enhance serotonergic activity in animal models .

Mechanism of Action

The mechanism of action of 6-Methoxy-3-methyl-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Substituent Position and Functional Group Variations

The table below highlights key differences between the target compound and analogs with substitutions at positions 4, 6, or 7, or variations in functional groups (e.g., halogens, methyl, methoxy):

Notes:

- Positional Effects : Substitutions at position 6 (e.g., methoxy, bromo, chloro) increase molecular weight and alter electronic properties compared to methyl or hydrogen. The 3-methyl group in the target compound may enhance lipophilicity compared to 6-substituted analogs.

- Stereochemical Impact : Enantiomers like (S)- and (R)-6-Methoxy- derivatives exhibit distinct pharmacological profiles, as seen in sertraline analogs (e.g., (1S,4S)-4-(3,4-dichlorophenyl)-N-methyl-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride) .

- Synthetic Yields : Derivatives with bulky substituents (e.g., cyclooctyl at position 4) show lower yields (58%) compared to smaller groups (e.g., biphenyl: 70%) .

Physicochemical and Pharmacological Properties

- Solubility : Methoxy groups (e.g., 6-OCH₃) enhance water solubility compared to halogens (e.g., 6-Br, 6-Cl) .

- Stability : The 3-methyl group may confer steric stabilization to the amine group, reducing susceptibility to oxidation compared to unsubstituted analogs.

- Biological Activity : Halogenated derivatives (e.g., 6-Cl, 6-Br) are common in active pharmaceutical ingredients (APIs), while methoxy-substituted compounds often serve as intermediates .

Commercial and Research Relevance

- Chiral Building Blocks : Enantiopure derivatives like (S)-6-Methoxy-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride are critical for asymmetric synthesis, priced at €1,227/g for the (R)-enantiomer .

Biological Activity

6-Methoxy-3-methyl-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride (CAS No. 52373-04-3) is a compound of significant interest in pharmacological research due to its potential biological activities. This article aims to provide a detailed overview of its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

- Molecular Formula : C₁₂H₁₇ClN₁O

- Molecular Weight : 191.27 g/mol

- CAS Number : 52373-04-3

The biological activity of this compound is primarily attributed to its interaction with neurotransmitter systems. Research indicates that this compound may act as an inhibitor of certain enzymes involved in neurotransmitter metabolism, particularly in the kynurenine pathway, which is crucial for regulating levels of neuroactive metabolites.

Enzymatic Inhibition

Studies have shown that compounds structurally similar to this compound can inhibit kynurenine aminotransferase (KAT), an enzyme involved in the conversion of kynurenine to kynurenic acid. Kynurenic acid has neuroprotective properties and modulates glutamate signaling in the brain. This inhibition may lead to increased levels of kynurenic acid, potentially offering therapeutic effects in neurodegenerative diseases such as Huntington's disease and Alzheimer's disease .

Biological Activity and Therapeutic Potential

The compound's biological activity has been investigated in various contexts:

Neuroprotective Effects

Research has highlighted the potential neuroprotective effects of this compound. In animal models, it has been observed to reduce neuronal cell death induced by excitotoxicity and oxidative stress. For instance:

- Case Study : In a study involving rats subjected to excitotoxic lesions, administration of the compound resulted in a significant reduction in neuronal loss compared to control groups .

Antidepressant Activity

Preliminary studies suggest that this compound may exhibit antidepressant-like effects through modulation of serotonin and norepinephrine levels. Animal studies have demonstrated that it can enhance mood-related behaviors in models of depression .

Data Table: Biological Activity Overview

Safety and Toxicology

While the therapeutic potential is promising, safety assessments are crucial. Preliminary toxicological evaluations indicate that this compound exhibits a favorable safety profile at therapeutic doses. However, further studies are necessary to fully understand its long-term effects and potential toxicity.

Q & A

Q. How does the 3-methyl substitution influence activity compared to other alkylated analogs?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.